molecular formula C19H15N3OS B12631475 N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine CAS No. 920520-05-4

N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine

Cat. No.: B12631475
CAS No.: 920520-05-4
M. Wt: 333.4 g/mol
InChI Key: JITVDYOPSHDJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine can be achieved through various synthetic routes. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis of benzothiazole derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroacetyl chloride, dimethyl formamide, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .

Mechanism of Action

The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, these compounds have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition results in the weakening of the bacterial cell wall and ultimately leads to cell death.

Comparison with Similar Compounds

Properties

CAS No.

920520-05-4

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine

InChI

InChI=1S/C19H15N3OS/c1-23-17-12-14(21-13-8-10-20-11-9-13)6-7-15(17)19-22-16-4-2-3-5-18(16)24-19/h2-12H,1H3,(H,20,21)

InChI Key

JITVDYOPSHDJPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2=CC=NC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.